Vitexin-4''-O-glucoside

Beschreibung

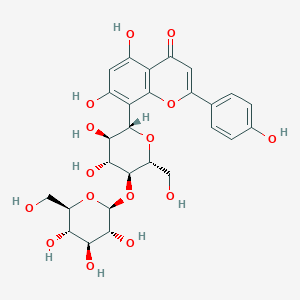

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUKTASTPEKBX-LXXMDOISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718309 |

Source

|

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178468-00-3 |

Source

|

| Record name | (1S)-1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-8-yl]-4-O-beta-D-glucopyranosyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vitexin-4''-O-glucoside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside predominantly found in medicinal plants such as hawthorn (Crataegus pinnatifida), is a compound of increasing interest in the pharmaceutical and nutraceutical industries.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.

Chemical Structure and Properties

This compound is a C-glycosylflavone, a type of flavonoid where a glucose molecule is attached to the apigenin (B1666066) backbone via a carbon-carbon bond. A second glucose molecule is then O-linked at the 4'' position of the initial glucose moiety.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 8-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [3] |

| Molecular Formula | C₂₇H₃₀O₁₅ | [4][5][6][7] |

| Molecular Weight | 594.52 g/mol | [4][5][6][7] |

| CAS Number | 178468-00-3 | [4][5][6][7][8] |

| Appearance | Light yellow to yellow solid/powder | [3][9] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695). Slightly soluble in PBS (pH 7.2). | [1][9] |

| Predicted Boiling Point | 947.3 ± 65.0 °C | [4] |

| Predicted Density | Approximately 1.81 g/cm³ | [4] |

| Predicted pKa | 6.25 ± 0.40 | [9] |

Experimental Protocols

Isolation and Purification

A common method for the isolation of this compound involves extraction from the leaves of Crataegus pinnatifida.[10][11]

Protocol: Isolation from Crataegus pinnatifida Leaves [10][11]

-

Extraction:

-

Dried and powdered leaves of Crataegus pinnatifida are refluxed with an aqueous ethanol solution (e.g., 60% ethanol) for 2 hours. This process is typically repeated twice.

-

The combined extracts are filtered and concentrated under reduced pressure to remove the ethanol.

-

-

Preliminary Purification:

-

The concentrated aqueous extract is passed through a macroporous adsorption resin column (e.g., AB-8 or D101).

-

The column is first washed with water to remove impurities.

-

The flavonoid fraction is then eluted with a gradient of ethanol (e.g., 30-80%).

-

-

Chromatographic Separation:

-

The ethanol eluate is concentrated, and the residue is subjected to silica (B1680970) gel column chromatography.

-

A chloroform-methanol gradient is used for elution. The fractions containing this compound are collected.

-

Further purification can be achieved using a second silica gel column with a different solvent system, such as ethyl acetate-butanone-formic acid-water.

-

-

Crystallization:

-

The purified fractions are concentrated, and crystallization is induced at a low temperature (0-15 °C) to obtain pure this compound.

-

Characterization

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis [8][12][13]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 analytical column (e.g., Diamonsil C18, 150 × 4.6 mm, 5 µm).[12]

-

Mobile Phase: A common mobile phase is a mixture of methanol and 0.5% aqueous phosphoric acid (45:55, v/v).[8] Alternatively, a gradient elution with acetonitrile-tetrahydrofuran and aqueous phosphoric acid can be used.[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared with a certified reference standard of this compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity Assays

Protocol: Antioxidant Activity - DPPH Radical Scavenging Assay [14][15]

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the sample solution to the wells. A blank (solvent only) and a positive control (e.g., ascorbic acid) should be included.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Protocol: Anti-inflammatory Activity - Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [16][17][18]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).

-

Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.

-

Data Analysis: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration. The inhibitory effect of this compound on NO production is then determined.

Protocol: Neuroprotective Effects - Glutamate-Induced Cytotoxicity Assay [19][20]

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Treatment: Pre-treat the cells with different concentrations of this compound for a specified time.

-

Induction of Cytotoxicity: Expose the cells to a toxic concentration of glutamate (B1630785) (e.g., 10 mM) for 24 hours. Include a vehicle control and a glutamate-only control.

-

Cell Viability Assessment: Assess cell viability using a standard method such as the MTT assay or LDH release assay.

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control group to determine the neuroprotective effect of this compound.

Signaling Pathways

Research, primarily on the aglycone vitexin (B1683572) and related flavonoids, has indicated that this compound likely exerts its biological effects through the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Vitexin has been shown to inhibit this pathway by suppressing the activation of IKK, thereby preventing IκBα degradation and NF-κB nuclear translocation.[3][4][6][9][12]

Diagram 1. NF-κB Signaling Pathway and the Inhibitory Effect of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. It comprises several parallel signaling modules, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. Inflammatory stimuli can activate these kinases through a series of phosphorylation events. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators. Vitexin and related compounds have been shown to inhibit the phosphorylation of key MAPK proteins like p38 and ERK, thereby downregulating the inflammatory response.[7][13][18][21]

Diagram 2. MAPK Signaling Pathway and the Inhibitory Effect of this compound.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of beneficial biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The experimental protocols detailed in this guide provide a solid framework for its isolation, characterization, and bioactivity assessment. Furthermore, the elucidation of its modulatory effects on the NF-κB and MAPK signaling pathways offers valuable insights into its mechanisms of action. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field, paving the way for further investigation and potential therapeutic applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]

- 3. Vitexin, a fenugreek glycoside, ameliorated obesity-induced diabetic nephropathy via modulation of NF-κB/IkBα and AMPK/ACC pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. Enzymatic Synthesis of Novel Vitexin Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hawthorne leaf flavonoids prevent oxidative stress injury of renal tissues in rats with diabetic kidney disease by regulating the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. Analysis of Antioxidant Compounds in Vitex negundo Leaves Using Offline 2D-LC-ECD and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Fisheries and Aquatic Sciences [e-fas.org]

- 18. Vitisin A suppresses LPS-induced NO production by inhibiting ERK, p38, and NF-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 2, 3, 5, 4â-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology | Aging [aging-us.com]

- 21. ijbs.com [ijbs.com]

A Technical Guide to Vitexin-4''-O-glucoside in Medicinal Plants: From Natural Sources to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Vitexin-4''-O-glucoside, a promising flavonoid glycoside found in various medicinal plants. This document details its natural sources, quantitative analysis, experimental protocols for its isolation and characterization, and its molecular mechanism of action, with a focus on its role in modulating cellular signaling pathways.

Natural Sources of this compound

This compound has been identified and quantified in several medicinal plants, with significant concentrations found in species of Crataegus (Hawthorn) and Passiflora (Passionflower). The leaves of these plants are particularly rich sources of this bioactive compound.

Table 1: Quantitative Data of this compound and Related Flavonoids in Medicinal Plants

| Plant Species | Plant Part | Compound | Concentration | Analytical Method |

| Crataegus pinnatifida | Leaves | This compound | - | UPLC-ESI-MS/MS |

| Crataegus songorica | Leaves | Vitexin (B1683572) & derivatives | Total Flavonoids: 7.8–15.1 mg/g | LC-MS/MS |

| Crataegus altaica | Leaves | Vitexin & derivatives | Total Flavonoids: 0.1–9.1 mg/g | LC-MS/MS |

| Crataegus kansuensis | Leaves | Vitexin & derivatives | Total Flavonoids: 4.8–10.7 mg/g | LC-MS/MS |

| Passiflora mixta | Leaves | Vitexin | 4.58 ± 1.23 mg/g dry extract | UHPLC-DAD |

| Passiflora tripartita var. mollissima | Leaves | Vitexin | 2.49 ± 0.2 mg/g dry extract | UHPLC-DAD |

| Passiflora edulis var. edulis | Leaves | Vitexin | 0.3 ± 0.0 mg/g dry extract | UHPLC-DAD |

| Phyllostachys edulis | Leaves | This compound | - | - |

Note: Specific quantitative data for this compound was not available for all listed species in the reviewed literature. The table includes data on vitexin and total flavonoids where specific data for the 4''-O-glucoside derivative was not provided.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require specific and optimized protocols. Below are detailed methodologies based on established research.

Extraction and Purification of this compound

A general workflow for the extraction and purification of flavonoid glycosides, including this compound, from medicinal plants is outlined below. This process typically involves solvent extraction followed by chromatographic purification.

Biosynthesis of Vitexin-4''-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a derivative of the C-glycosylflavone vitexin (B1683572), exhibits a range of promising pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for targeted drug development. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, experimental protocols, and regulatory aspects. The pathway involves the C-glycosylation of apigenin (B1666066) to form vitexin, followed by a subsequent O-glycosylation step to yield the final product. While the general steps are understood, specific kinetic data for the involved enzymes, particularly from plant sources, remain an active area of research. This guide synthesizes the current knowledge to serve as a valuable resource for researchers in the field.

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a two-step process that begins with the flavone (B191248) apigenin, a common intermediate in the general flavonoid pathway.

Step 1: C-glycosylation of Apigenin to form Vitexin

The first committed step is the C-glycosylation of apigenin at the C-8 position. This reaction is catalyzed by a C-glycosyltransferase (CGT), which utilizes a sugar donor, typically UDP-glucose or ADP-glucose.[1] This C-glycosidic bond is notably stable against enzymatic and acidic hydrolysis compared to O-glycosidic bonds.

Step 2: O-glycosylation of Vitexin to form this compound

The second step involves the O-glycosylation of the 4'-hydroxyl group of the vitexin molecule. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to vitexin. A specific enzyme from Bacillus thuringiensis, BtGT_16345, has been identified to catalyze this reaction, producing Vitexin-4'-O-β-glucoside.[2][3]

Quantitative Data

Quantitative data for the enzymes involved in the biosynthesis of this compound are crucial for understanding reaction efficiencies and for metabolic engineering efforts. However, specific kinetic parameters for the C-glycosyltransferase producing vitexin and for O-glycosyltransferases like BtGT_16345 are not extensively reported in the literature. The following tables summarize available data and highlight areas where further research is needed.

Table 1: Enzyme Kinetic Parameters (Literature Data and Estimated)

| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Source/Comment |

| C-Glycosyltransferase (CGT) | Apigenin, UDP-Glucose | Data not available | Data not available | Specific kinetic data for vitexin synthesis is limited. |

| UDP-Glycosyltransferase (BtGT_16345) | Vitexin, UDP-Glucose | Data not available | Data not available | Optimal conditions reported: pH 7.0, 30°C.[2] |

| PcGlcT (Apigenin 7-O-glucosyltransferase) | Apigenin | 320 ± 70 | 0.62 ± 0.05 s-1 | [4] (For comparison of a related flavonoid glucosyltransferase) |

| PcGlcT (Apigenin 7-O-glucosyltransferase) | UDP-Glucose | 610 ± 110 | 0.62 ± 0.05 s-1 | [4] (For comparison of a related flavonoid glucosyltransferase) |

Table 2: Optimal Reaction Conditions for Vitexin Glycosylation

| Enzyme | Parameter | Optimal Value | Reference |

| BtGT_16345 | pH | 7.0 | [2] |

| Temperature | 30°C | [2] | |

| β-fructosidase (for general vitexin glycosylation) | pH | 6.47 | [4] |

| Temperature | 35°C | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Expression and Purification of Recombinant Glycosyltransferase (General Protocol for His-tagged Protein)

This protocol is a general guideline for the expression and purification of His-tagged glycosyltransferases, such as BtGT_16345, in E. coli.

References

- 1. Flavonoid Glycosyltransferase (UFGT) Assay Kit - Profacgen [profacgen.com]

- 2. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. His-Tag Purification | Bio-Rad [bio-rad.com]

- 4. Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Activity Mechanism of Vitexin-4''-O-glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, exhibits significant antioxidant properties, making it a compound of interest for therapeutic applications against oxidative stress-related diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying its antioxidant activity. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways. The antioxidant action of this compound is multifaceted, involving direct scavenging of free radicals and, more significantly, the modulation of endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular redox homeostasis. This guide will delve into the specifics of these mechanisms, providing a scientific foundation for further research and development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant capabilities. This compound, a C-glycosyl flavonoid, is a derivative of apigenin (B1666066) and is noted for its potential health benefits stemming from its antioxidant and anti-inflammatory effects.[2] Understanding the precise mechanisms of its antioxidant action is crucial for its development as a potential therapeutic agent.

Core Antioxidant Mechanisms

The antioxidant activity of this compound can be broadly categorized into two main areas:

-

Direct Radical Scavenging: The inherent chemical structure of this compound, with its multiple hydroxyl groups, allows it to donate electrons and neutralize free radicals, thereby mitigating oxidative damage.[2]

-

Modulation of Endogenous Antioxidant Systems: this compound enhances the cellular antioxidant defense capacity by upregulating the expression and activity of key antioxidant enzymes. This is primarily achieved through the activation of the Nrf2 signaling pathway.

Direct Radical Scavenging Activity

Table 1: Radical Scavenging Activity of Vitexin (B1683572) and Related Extracts

| Sample | Assay | IC50 Value | Reference |

| Vitex agnus-castus Leaf Extract | DPPH | 0.449 ± 0.001 mg/mL | [3] |

| Vitex agnus-castus Fruit Extract | DPPH | 0.612 ± 0.004 mg/mL | [3] |

| Aqueous Extract of a Medicinal Plant | DPPH | 52.5 µg/mL | [4] |

| Aqueous Extract of a Medicinal Plant | ABTS | Not specified (higher than ethanol (B145695) extract) | [4] |

Note: The extracts of Vitex agnus-castus are known to contain vitexin. The aqueous extract mentioned is also characterized by its vitexin and vicenin-2 content.

Modulation of Endogenous Antioxidant Enzymes

This compound has been shown to enhance the activity of crucial antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD) and Catalase (CAT). These enzymes play a vital role in the detoxification of ROS.

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Treatment | Enzyme | Effect | Model System | Reference |

| This compound (30 mg/kg and 60 mg/kg) | SOD | Significantly improved activity | Acetaminophen-induced acute liver injury in mice | [5] |

| This compound (30 mg/kg and 60 mg/kg) | CAT | Significantly improved activity | Acetaminophen-induced acute liver injury in mice | [5] |

Activation of the Nrf2/ARE Signaling Pathway

A pivotal mechanism of this compound's antioxidant action is the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like vitexin (the aglycone of this compound), this interaction is disrupted. Vitexin has been shown to directly bind to Keap1, inhibiting the ubiquitination-mediated degradation of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective proteins, including heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the antioxidant activity of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a fresh solution of DPPH in the same solvent.

-

Add a fixed volume of the DPPH solution to each dilution of the sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The blue-green ABTS•+ chromophore is reduced by antioxidants to its colorless neutral form, leading to a decrease in absorbance at 734 nm.

-

Procedure:

-

Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at 734 nm.

-

Prepare a series of dilutions of the this compound sample.

-

Add a small volume of each sample dilution to a fixed volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition of ABTS•+ for each concentration.

-

Determine the IC50 value.

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the enzymatic activity of SOD and CAT in cell or tissue lysates after treatment with this compound.

-

Principle:

-

SOD Assay: Often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), and the inhibition of the reduction of a detector molecule (e.g., cytochrome c or nitroblue tetrazolium) by SOD is measured.

-

CAT Assay: Measures the decomposition of hydrogen peroxide (H2O2) by catalase, which can be monitored by the decrease in absorbance at 240 nm.

-

-

General Procedure:

-

Treat cells or animals with this compound.

-

Prepare cell or tissue homogenates.

-

Determine the total protein concentration of the lysates.

-

Perform the respective enzyme activity assays using commercially available kits or established protocols.

-

Normalize the enzyme activity to the total protein concentration.

-

Western Blotting for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1 in cells treated with this compound.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Procedure:

-

Treat cells with this compound for a specified duration.

-

Lyse the cells to extract total protein. For Nrf2 translocation studies, nuclear and cytoplasmic fractions are separated.

-

Quantify the protein concentration in the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Conclusion and Future Directions

This compound demonstrates a robust antioxidant profile primarily through the activation of the Nrf2/ARE signaling pathway, leading to an enhanced endogenous antioxidant defense system. While its direct radical scavenging activity is plausible, further studies are required to quantify this effect for the pure compound. The existing evidence strongly supports its role in upregulating key antioxidant enzymes like SOD and CAT.

For drug development professionals, this compound represents a promising candidate for the development of novel therapies targeting oxidative stress-mediated pathologies. Future research should focus on:

-

Quantitative analysis of direct radical scavenging: Determining the IC50 values for pure this compound in various antioxidant assays.

-

In-depth mechanistic studies: Further elucidating the molecular interactions between this compound and the components of the Nrf2 signaling pathway.

-

In vivo efficacy and safety profiling: Conducting comprehensive preclinical and clinical studies to evaluate its therapeutic potential and safety in various disease models.

This technical guide provides a solid foundation for understanding the antioxidant mechanisms of this compound, paving the way for its further exploration and potential clinical application.

References

In Vitro Anti-inflammatory Effects of Vitexin-4''-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, is a compound of growing interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, with a focus on its core mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound. It is important to note that while research on vitexin (B1683572), the aglycone form, is more extensive, this guide will focus on the available data for this compound and extrapolate from the known activities of vitexin where necessary, with appropriate caveats.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of vitexin, the aglycone of this compound. Limited direct quantitative data for this compound is currently available.

| Assay | Cell Line | Inducer | Compound | Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Vitexin | 50 µM | Decreased NO levels | [2] |

| IL-6 Production | Human Osteoarthritis Chondrocytes | IL-1β | Vitexin | Not Specified | Significant Inhibition | [3] |

| TNF-α Production | Human Osteoarthritis Chondrocytes | IL-1β | Vitexin | Not Specified | Significant Inhibition | [3] |

| Protein Denaturation | - | Heat | Vitexin | 500µg/ml | 54.2% | [4] |

| Proteinase Inhibition | - | - | Vitexin | 500µg/ml | 57.8% | [4] |

| Enzyme/Protein | Assay Type | Compound | IC50 Value | Reference |

| Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | Vitexin | Not Specified | [5][6] |

| Inducible Nitric Oxide Synthase (iNOS) | Western Blot | Vitexin | Not Specified | [5][6] |

Note: The data presented for vitexin is expected to be indicative of the potential activity of this compound, though direct testing is required for confirmation.

Core Anti-inflammatory Mechanisms

Vitexin and its glycosides are understood to exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.[5][7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[8][9] Vitexin has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[8][9]

References

- 1. glycodepot.com [glycodepot.com]

- 2. Review of the effects of vitexin in oxidative stress‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitexin alleviates interleukin-1β-induced inflammatory responses in chondrocytes from osteoarthritis patients: Involvement of HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitexin Suppresses High-Glucose-upregulated Adhesion Molecule Expression in Endothelial Cells through Inhibiting NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Neuroprotective Potential of Vitexin-4''-O-glucoside: A Technical Guide for Researchers

An In-depth Exploration of a Promising Flavonoid Glycoside for Neurodegenerative Disease Research and Drug Development

Abstract

Vitexin-4''-O-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a compound of significant interest for its neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its aglycone, vitexin (B1683572), in the context of neuroprotection. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways implicated in their mechanisms of action. The available evidence suggests that this compound, likely acting through mechanisms similar to vitexin, exerts its neuroprotective effects by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The pathogenesis of these diseases is multifactorial, with oxidative stress, neuroinflammation, and apoptosis playing crucial roles.[1] Flavonoids, a class of polyphenolic compounds, have gained considerable attention for their potential therapeutic applications in these conditions.[2] Vitexin, an apigenin (B1666066) flavone (B191248) glucoside, has demonstrated a wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] this compound, a glycosylated form of vitexin, is also being investigated for its therapeutic potential. This guide focuses on the neuroprotective properties of this compound, drawing on data from both the glycoside and its more extensively studied aglycone, vitexin, to provide a thorough understanding of its potential.

Mechanisms of Neuroprotection

The neuroprotective effects of vitexin and, by extension, this compound, are attributed to a multi-targeted mechanism of action that includes antioxidant, anti-inflammatory, and anti-apoptotic activities.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[1] Vitexin has been shown to be a potent free-radical scavenger.[3] One study demonstrated that this compound at a concentration of 128 µmol/L effectively protected ECV-304 cells from cytotoxicity induced by tertbutyl hydroperoxide (TBHP), a potent oxidizing agent.[5] This protective effect was associated with a significant decrease in malondialdehyde (MDA) production, a marker of lipid peroxidation, and an increase in the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD).[5] The antioxidant mechanism is thought to involve the activation of the Nrf2/ARE signaling pathway, a critical regulator of endogenous antioxidant responses.[2][6]

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is another hallmark of neurodegenerative diseases. Vitexin has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[7] It is suggested that vitexin can inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[7] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins (IL-1β, IL-6).[7]

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative conditions. Vitexin has been demonstrated to protect neurons from apoptosis by modulating the expression of key apoptosis-regulating proteins.[1] This includes upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, thereby decreasing the Bax/Bcl-2 ratio.[8] Furthermore, vitexin has been shown to inhibit the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[8] These effects are often mediated through the PI3K/Akt signaling pathway, a crucial cell survival pathway.[2][8]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective effects of this compound and its aglycone, vitexin.

| Compound | Model System | Inducing Agent | Concentration/Dose | Observed Effect | Reference |

| This compound | ECV-304 cells | tertbutyl hydroperoxide (TBHP) | 128 µmol/L | Effective protection against cytotoxicity, decreased MDA production, increased SOD activity, and increased mitochondrial membrane potential. | [5] |

| Vitexin | SH-SY5Y cells | MPP+ | 10-100 µM | Increased cell viability, reduced apoptosis, decreased Bax/Bcl-2 ratio, and reduced caspase-3 activity. | [8] |

| Vitexin | Primary cultured cortical neurons | NMDA | Not specified | Prevented neuronal cell loss and reduced the number of apoptotic neurons. | [9] |

| Vitexin | Ischemic brain lesions (in vivo) | Not specified | 3.25, 7.50, and 15.00 mg/kg | Increased phosphorylation of ERK1/2, decreased phosphorylation of JNK, reduced Bax expression, and increased Bcl-2 expression. | [1] |

| Vitexin | Rat brain with diabetes | Streptozotocin (STZ) | 1 mg/kg | Lowered TBARS levels and improved learning and memory. | [1] |

Table 1: Summary of in vitro and in vivo neuroprotective effects of this compound and Vitexin.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide to evaluate the neuroprotective properties of this compound and vitexin.

Cell Culture and Treatment

-

Cell Lines: Human umbilical vein endothelial cells (ECV-304), human neuroblastoma cells (SH-SY5Y), and primary cultured mouse cerebral cortical neurons are commonly used.

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Neurotoxicity: Neurotoxicity is induced using agents such as tertbutyl hydroperoxide (TBHP) for oxidative stress, 1-methyl-4-phenylpyridinium (MPP+) to model Parkinson's disease, or N-methyl-D-aspartate (NMDA) to induce excitotoxicity.

-

Treatment: Cells are pre-treated with various concentrations of this compound or vitexin for a specific duration before the addition of the neurotoxic agent.

Assessment of Neuroprotection

-

Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell viability by measuring mitochondrial metabolic activity.

-

Apoptosis Assays:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify the percentage of apoptotic and necrotic cells.

-

Western Blotting: The expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3 are determined by Western blot analysis.

-

-

Oxidative Stress Assays:

-

MDA Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using methods such as high-performance liquid chromatography (HPLC).

-

Antioxidant Enzyme Activity: The activity of antioxidant enzymes like superoxide dismutase (SOD) is measured using commercially available kits.

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay: The fluorescent dye rhodamine 123 is used to assess changes in mitochondrial membrane potential, an indicator of mitochondrial function and early apoptosis.

In Vivo Models

-

Animal Models: Rodent models of neurodegenerative diseases, such as the MPTP-induced mouse model of Parkinson's disease or streptozotocin-induced diabetic rats, are utilized.

-

Administration: Vitexin is typically administered via oral gavage or intraperitoneal injection.

-

Behavioral Tests: Behavioral tests, such as the Morris water maze for learning and memory, are conducted to assess functional outcomes.

-

Histological and Biochemical Analysis: Brain tissues are collected for histological examination (e.g., Nissl staining to assess neuronal loss) and biochemical analyses (e.g., Western blotting for protein expression).

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of vitexin (and likely this compound) and a general experimental workflow for assessing neuroprotection.

Caption: Key signaling pathways in the neuroprotective action of this compound.

Caption: General experimental workflow for evaluating neuroprotective effects.

Conclusion and Future Directions

This compound is a promising natural compound with significant potential for the development of novel neuroprotective therapies. The available evidence, largely extrapolated from studies on its aglycone vitexin, points towards a multimodal mechanism of action involving antioxidant, anti-inflammatory, and anti-apoptotic effects mediated through key cellular signaling pathways.

While initial studies on this compound are encouraging, further research is imperative. Future investigations should focus on:

-

Directly evaluating the neuroprotective efficacy of this compound in a wider range of in vitro and in vivo models of neurodegenerative diseases.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Conducting pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Investigating the structure-activity relationship to potentially synthesize more potent and selective derivatives.

A deeper understanding of the neuroprotective properties of this compound will be crucial for translating this promising natural compound into a clinically effective therapeutic agent for the treatment of debilitating neurodegenerative diseases.

References

- 1. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beneficial Role of Vitexin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. glycodepot.com [glycodepot.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mjms.usm.my [mjms.usm.my]

- 7. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

Unveiling Vitexin-4''-O-glucoside: A Technical Guide to its Discovery and Isolation from Crataegus pinnatifida

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and biological significance of vitexin-4''-O-glucoside, a key flavonoid glycoside found in the leaves of Crataegus pinnatifida (Chinese hawthorn). This document details the experimental protocols for its extraction and purification, presents quantitative analytical data, and explores its potential therapeutic mechanisms through signaling pathway diagrams.

Introduction: The Significance of this compound

Crataegus pinnatifida has a long history in traditional medicine for treating cardiovascular ailments. Modern research has identified flavonoids as major bioactive constituents, with this compound being a prominent C-glycosyl flavonoid.[1][2] This compound, along with other flavonoids, is recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest for pharmaceutical research and development.[3][4][5] This guide serves as a comprehensive resource for researchers aiming to isolate and study this promising natural product.

Experimental Protocols: From Plant Material to Purified Compound

The isolation of this compound from Crataegus pinnatifida leaves involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from established methodologies to provide a detailed guide for its preparative isolation.[6][7]

Extraction of Total Flavonoids

The initial step involves the extraction of total flavonoids from the dried and powdered leaves of Crataegus pinnatifida.

Protocol:

-

Maceration and Reflux Extraction:

-

Combine the powdered leaves with 60% aqueous ethanol.

-

Perform reflux extraction twice, each time for a duration of 2 hours.

-

-

Concentration:

-

Filter the extract and combine the filtrates.

-

Concentrate the combined filtrate under reduced pressure to remove the ethanol.

-

-

Macroporous Resin Chromatography (Initial Purification):

-

Adsorb the concentrated aqueous extract onto an AB-8 macroporous adsorption resin column.

-

Wash the column with water to remove impurities.

-

Elute the flavonoid-rich fraction with 30-80% ethanol.

-

Concentrate the eluent under reduced pressure to yield the crude flavonoid extract.

-

Preparative Isolation by High-Speed Counter-Current Chromatography (HSCCC) and Preparative HPLC

A combination of HSCCC and preparative High-Performance Liquid Chromatography (pre-HPLC) is an efficient method for isolating high-purity this compound from the crude extract.[6]

HSCCC Protocol: [6]

-

Two-Phase Solvent System Preparation:

-

Prepare a two-phase solvent system composed of chloroform/methanol/water/n-butanol (4:3:2:1.5, v/v/v/v).

-

Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature. Separate the upper and lower phases.

-

-

HSCCC Separation:

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase.

-

Dissolve the crude flavonoid extract in the mobile phase for sample injection.

-

Perform the separation at a flow rate of 2.0 mL/min and a revolution speed of 850 rpm.

-

Monitor the effluent at 254 nm.

-

Collect fractions based on the resulting chromatogram. This compound (referred to as 4''-O-glucosylvitexin in the study) will be isolated as a pure compound in one of the fractions.[6]

-

Preparative HPLC Protocol (for further purification if necessary): [6]

-

Mobile Phase: Acetonitrile and water.

-

Column: YMC C18 column (10.0 mm × 250 mm, 5 μm).

-

Flow Rate: 3.0 mL/min.

-

Detection: 254 nm.

-

Inject the fraction containing this compound and collect the corresponding peak.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in Crataegus pinnatifida extracts.

HPLC Method for Quantification

-

Chromatographic Conditions:

-

Column: Diamonsil C18 analytical column (150 × 4.6 mm, 5-µm).

-

Mobile Phase: A gradient of (A) acetonitrile-tetrahydrofuran (95:5, v/v) and (B) 1% aqueous phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

-

Sample Preparation:

-

Extract a known weight of dried, powdered leaves with a mixture of methanol–water (50:50, v/v) in an ultrasonic bath for 30 minutes.

-

Filter the supernatant through a 0.45-µm membrane filter before injection.

-

Data Presentation: Quantitative Results

The following tables summarize the quantitative data from the isolation and analytical procedures.

Table 1: Preparative Isolation Yield and Purity of this compound [6]

| Parameter | Value |

| Starting Material | Total flavonoid extract from C. pinnatifida leaves |

| Isolation Method | HSCCC |

| Yield | 18.2 mg |

| Purity (by HPLC) | >98% |

Table 2: HPLC Method Validation for Quantitative Analysis [8][9]

| Parameter | Value |

| Linearity (Concentration Range) | 0.0894–120.0 µg/mL |

| Correlation Coefficient (r²) | > 0.9992 |

| Mean Recoveries | 95.4% to 98.1% |

Visualizing the Process and Mechanism

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed signaling pathways for the biological activities of this compound.

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathways

The neuroprotective and antioxidant effects of vitexin (B1683572) and its glycosides are mediated through the modulation of several key signaling pathways.

Caption: Antioxidant and neuroprotective signaling pathways.

Conclusion

This technical guide provides a comprehensive framework for the discovery and isolation of this compound from Crataegus pinnatifida. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its biological mechanisms through key signaling pathways underscores its therapeutic potential and paves the way for further investigation into its clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 4. A Brief Review on the Neuroprotective Mechanisms of Vitexin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC | Semantic Scholar [semanticscholar.org]

- 8. HPLC determination of eight polyphenols in the leaves of Crataegus pinnatifida Bge. var. major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Vitexin-4''-O-glucoside from Passiflora incarnata: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-4''-O-glucoside, a key flavonoid glycoside present in Passiflora incarnata (passionflower), is emerging as a compound of significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms, including the modulation of critical signaling pathways. The information presented herein is intended to support further research and drug development initiatives centered on this promising natural compound.

Introduction

Passiflora incarnata, commonly known as passionflower, has a long history of use in traditional medicine for its sedative, anxiolytic, and calming properties. Modern phytochemical analysis has identified a rich profile of bioactive compounds, with flavonoids being a major class of constituents. Among these, this compound, a C-glycosyl flavonoid, has been identified as a significant contributor to the plant's therapeutic effects. This whitepaper consolidates the current scientific understanding of the biological activities of this compound, providing a technical resource for researchers in pharmacology, natural product chemistry, and drug discovery.

Biological Activities of this compound

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in a variety of disease models, including those related to neurodegeneration and organ injury.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its biological effects, primarily through the scavenging of free radicals and the inhibition of oxidative stress.[1] This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS).

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It is known to suppress the production of pro-inflammatory cytokines, making it a candidate for mitigating inflammatory conditions.[1] The closely related compound, vitexin (B1683572), exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[2][3] By suppressing this pathway, vitexin reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6).[2]

Neuroprotective Effects

The neuroprotective potential of this compound is an area of growing research interest. It is believed to protect brain function by inhibiting glutamate, a neurotransmitter implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Furthermore, the broader neuroprotective effects of flavonoids, including vitexin and its derivatives, are attributed to their ability to counteract oxidative stress, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.[4][5][6]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and the related compound, vitexin.

| Compound | Assay | Target | IC50 / Result | Reference |

| This compound | α-glucosidase inhibition | α-glucosidase | 65.3 µM | [7] |

| Vitexin | DPPH Radical Scavenging | DPPH radical | 0.449±0.001 mg/mL (leaves) | [8] |

| Vitexin | DPPH Radical Scavenging | DPPH radical | 0.612±0.004 mg/mL (fruits) | [8] |

| Vitexin | Anti-inflammatory | Albumen denaturation | 54.2% inhibition | [7] |

| Vitexin | Anti-inflammatory | Proteinase inhibition | 57.8% inhibition | [7] |

| Vitexin | Anti-cancer | Human U251 Glioblastoma Cells | Inhibition of proliferation | [9] |

Signaling Pathway Modulation

This compound and its aglycone, vitexin, modulate key intracellular signaling pathways to exert their biological effects. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

Recent studies have shown that this compound can alleviate acetaminophen-induced acute liver injury by modulating the MAPK signaling pathway.[10] Specifically, it has been observed to affect the phosphorylation levels of c-Jun N-terminal kinase (JNK) and p38 MAPK.[10]

References

- 1. Vitexin-4-O-glucoside | 178468-00-3 | DHA46800 | Biosynth [biosynth.com]

- 2. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 3. The natural flavonoid glycoside vitexin displays preclinical antitumor activity by suppressing NF-κB signaling in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. Effects of Vitexin, a Natural Flavonoid Glycoside, on the Proliferation, Invasion, and Apoptosis of Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Vitexin-4 ″- O-glucoside alleviates acetaminophen-induced acute liver injury] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of Vitexin-4''-O-glucoside: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico molecular docking studies of Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside. This document details the methodologies, summarizes key quantitative findings, and visualizes relevant biological pathways and experimental workflows to support further research and development in drug discovery.

Introduction to this compound and In Silico Docking

This compound is a flavone (B191248) C-glycoside found in various medicinal plants. It is a derivative of vitexin (B1683572), which is known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for identifying potential drug targets and understanding the molecular basis of a ligand's biological activity. By simulating the interaction between this compound and various protein targets, researchers can gain insights into its mechanism of action and therapeutic potential.

Quantitative Docking Data

The following tables summarize the quantitative data from various in silico docking studies involving this compound and its aglycone, vitexin. These values provide a comparative measure of the binding affinity of the ligand to different protein targets.

Table 1: Molecular Docking Data for this compound

| Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Software Used |

| Acetylcholinesterase (AChE) | 1B41 | 59.375 (Dock Score) | Not specified | Discovery Studio |

| Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) | 5sve | -7.52 | Not specified | Not specified |

Table 2: Molecular Docking Data for Vitexin (Aglycone)

| Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Interacting Residues | Software Used |

| Acetylcholinesterase (AChE) | 1B41 | 68.105 (Dock Score) | ASN233, GLU313 | Discovery Studio |

| Janus kinase 1 (JAK1) | Not specified | -10.8 | Arg-1007, Gly-1020, Glu-883 | AutoDockTools |

| Signal transducer and activator of transcription 3 (STAT3) | Not specified | -8.8 | Leu-436, His-437, Lys-370 | AutoDockTools |

| Janus kinase 2 (JAK2) | Not specified | -10.5 | Arg-980 | AutoDockTools |

| Protein kinase G (PKG) | 4r4l | -8.47 | Not specified | Not specified |

| Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) | 5sve | -13.14 | Not specified | Not specified |

| Cytochrome P450 3A4 (CYP3A4) | Not specified | -3.2 | Not specified | AutoDock Vina |

Experimental Protocols for In Silico Docking

This section outlines a generalized protocol for performing molecular docking studies of this compound with a target protein. This protocol is a synthesis of methodologies reported in the literature for flavonoids and serves as a guide for researchers.

Software and Resource Requirements

-

Molecular Visualization and Preparation: UCSF Chimera, PyMOL, Discovery Studio Visualizer, AutoDockTools (ADT).

-

Molecular Docking Software: AutoDock Vina, AutoDock 4.

-

Databases: Protein Data Bank (PDB) for protein structures, PubChem or ZINC for ligand structures.

Step-by-Step Docking Protocol

-

Protein Preparation:

-

Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file.

-

Protonation: Add polar hydrogen atoms to the protein structure.

-

Charge Assignment: Assign appropriate Kollman or Gasteiger charges to the protein atoms.

-

File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

-

-

Ligand Preparation:

-

Retrieval: Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

-

File Format Conversion: Convert the prepared ligand structure to the PDBQT file format.

-

-

Grid Box Generation:

-

Binding Site Identification: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review.

-

Grid Box Definition: Define a 3D grid box that encompasses the identified binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Molecular Docking Simulation:

-

Configuration: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the docking algorithm settings.

-

Execution: Run the molecular docking simulation using software like AutoDock Vina. The software will explore different conformations and orientations of the ligand within the protein's binding site and calculate the binding affinity for each pose.

-

-

Results Analysis and Visualization:

-

Binding Affinity: Analyze the output file to determine the binding energy (in kcal/mol) of the best docking pose. A more negative value indicates a stronger binding affinity.

-

Pose Visualization: Visualize the predicted binding poses of this compound within the active site of the target protein using software like PyMOL or Discovery Studio.

-

Interaction Analysis: Identify the key amino acid residues involved in the interaction with the ligand and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-alkyl interactions).

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in silico molecular docking study.

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathways

The following diagrams depict signaling pathways where protein targets of this compound and vitexin have been identified through in silico studies.

JAK/STAT Signaling Pathway

Caption: The JAK/STAT pathway with potential inhibition by vitexin.

cGMP-PKG Signaling Pathway and NFATc1

Caption: The cGMP-PKG and NFATc1 pathways and potential modulation.

Conclusion

The in silico docking studies of this compound and its aglycone, vitexin, have identified several potential protein targets involved in key signaling pathways related to inflammation, cancer, and neurodegenerative diseases. The quantitative data, while still preliminary, suggests favorable binding affinities of these compounds to targets such as AChE, JAK/STAT proteins, and NFATc1. The provided generalized protocol offers a framework for conducting further computational studies to explore the therapeutic potential of this compound. Future research should focus on validating these in silico findings through in vitro and in vivo experiments to confirm the biological activity and elucidate the precise mechanisms of action. This integrated approach will be crucial in advancing the development of this compound as a potential therapeutic agent.

Vitexin-4''-O-glucoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Vitexin-4''-O-glucoside, a naturally occurring flavonoid glycoside, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its therapeutic potential.

Core Compound Identification

This compound is a C-glycosyl flavonoid, a class of compounds known for their significant biological activities.

| Parameter | Value | Source |

| CAS Number | 178468-00-3 | [cite] |

| Molecular Formula | C27H30O15 | [cite] |

| Molecular Weight | 594.52 g/mol | [cite] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological effects, positioning it as a compound of interest for further investigation in drug discovery and development. Its primary activities include antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines, suggesting its potential in managing inflammatory conditions.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It is believed to protect neuronal cells from damage by inhibiting glutamate-induced excitotoxicity and reducing oxidative stress in the brain. These properties make it a candidate for investigation in the context of neurodegenerative diseases.

Mechanism of Action: Modulation of the MAPK Signaling Pathway

A significant aspect of this compound's biological activity is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of various cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This compound has been observed to influence the phosphorylation status of key kinases within this pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). By modulating these signaling cascades, this compound can exert its diverse pharmacological effects.

Figure 1: Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (analytical grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Protocol:

-

To a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound solution to the wells.

-

For the control, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

Neuroprotective Effect Assessment: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the protective effect of this compound against neurotoxin-induced cell death in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Neurotoxin (e.g., MPP+ or 6-OHDA)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Following pre-treatment, expose the cells to the neurotoxin to induce cell death. Include a vehicle control (no neurotoxin) and a positive control (neurotoxin only).

-

-

MTT Addition: After the incubation period with the neurotoxin, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Figure 3: Experimental workflow for the MTT cell viability assay.

This technical guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols are intended to facilitate further exploration of this promising natural compound.

A Technical Guide to High-Purity Vitexin-4''-O-glucoside for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Vitexin-4''-O-glucoside, a flavonoid glycoside of significant interest for its potential therapeutic properties. The document details commercial sourcing, analytical methodologies for quality assessment, and the key signaling pathways through which it exerts its biological effects.

Commercial Sourcing and Purity Specifications

High-purity this compound (CAS: 178468-00-3) is available from several specialized chemical suppliers who provide it as an analytical standard or for research purposes. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC). Below is a summary of offerings from various commercial suppliers.

| Supplier | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| MedchemExpress | ≥99.86% (by HPLC) | C₂₇H₃₀O₁₅ | 594.52 | Certificate of Analysis available with batch-specific data. |

| ChemFaces | High-purity | C₂₇H₃₀O₁₅ | 594.5 | Provided as a reference standard[1]. |

| Extrasynthese | Analytical Standard | C₂₇H₃₀O₁₅ | 594.53 | Sold for qualitative determination as a reference material[2]. |

| Cayman Chemical | ≥95% | C₂₇H₃₀O₁₅ | 594.5 | Sourced from Crataegi fructus[3]. |

| MySkinRecipes | 98% (Analytical Standard) | C₂₇H₃₀O₁₅ | 594.52 | Conforms to structure via NMR and Infrared Spectrum[4]. |

| LGC Standards | Certified Reference Material | C₂₇H₃₀O₁₅ | 594.158 | High-quality reference material[5]. |

| Biosynth | Research Grade | C₂₇H₃₀O₁₅ | 594.52 | Used in pharmaceutical and research sectors[6]. |

| National Analytical Corp. | 98% | C₂₁H₂₀O₁₀ | 432.4 | Note: Molecular formula listed appears inconsistent with the compound name[7]. |

Experimental Protocols

Accurate quantification and quality control are paramount in research. The following protocols are based on methodologies described in scientific literature for the isolation and analysis of this compound.

Protocol for Isolation from Plant Material (e.g., Crataegus leaves)

This protocol is adapted from methods described for extracting flavonoids from hawthorn leaves.[8]

Objective: To extract and purify this compound from dried plant material.

Methodology:

-

Extraction:

-

Grind dried and powdered leaves of Crataegus pinnatifida (2 kg) into a coarse powder.

-

Add the powder to a reflux apparatus with 60% aqueous ethanol (B145695).

-

Perform reflux extraction twice, each for 2 hours.

-

Combine the extracts and concentrate under reduced pressure to remove ethanol.

-

-

Initial Purification (Macroporous Resin Chromatography):

-

Load the concentrated, ethanol-free extract onto an AB-8 or D101 macroporous adsorption resin column.

-

Wash the column with water to remove impurities.